molecular formula C20H21N3O2S B3457491 N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE

N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE

Cat. No.: B3457491
M. Wt: 367.5 g/mol
InChI Key: VGSVJLSMINFBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Cyano-4-Methyl-5-(Piperidinocarbonyl)-2-Thienyl]-2-Phenylacetamide is a structurally complex molecule featuring a thiophene core substituted with cyano, methyl, and piperidinocarbonyl groups, coupled with a phenylacetamide moiety. This compound’s design integrates heterocyclic and amide functionalities, which are commonly associated with pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-16(13-21)19(22-17(24)12-15-8-4-2-5-9-15)26-18(14)20(25)23-10-6-3-7-11-23/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSVJLSMINFBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-Cyano-4-Methyl-5-(Piperidinocarbonyl)-2-Thienyl]-2-Phenylacetamide and related compounds from the evidence:

Compound Name / Class Core Structure Key Substituents Biological Activity Reference
Target Compound : this compound Thiophene -CN, -CH₃, -CO-piperidine, -NHCOCH₂Ph Inferred: Potential antimicrobial or kinase inhibition based on analogs N/A
Thienyl-Triazole/Oxadiazole Derivatives (e.g., Compound 9a) Thiophene-linked triazole/oxadiazole -SH, -arylthioureas, -piperazinylmethyl Broad-spectrum antibacterial (Gram+ and Gram-), minimal antifungal activity
N-(3-Chloro-4-(2-Pyridylmethoxy)Phenyl)-2-Cyanoacetamide Nitrobenzene/Aniline -Cl, -OCH₂-pyridine, -cyanoacetamide Intermediate for pharmaceuticals (synthetic focus)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidine -OCH₃, -CH₂CH₂CONHPh Pharmaceutical intermediate; no direct bioactivity reported
Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazol-2-yl)-2-PhAc) Benzothiazole -CF₃, -OCH₃, -PhAc Inferred: Potential kinase inhibitors or anticancer agents (based on benzothiazole scaffolds)

Key Observations:

Core Heterocycle :

  • The target compound’s thiophene core distinguishes it from benzothiazole () and piperidine derivatives (). Thiophene-based compounds (e.g., ) exhibit antibacterial activity, suggesting the target may share similar properties if substituents align .
  • Benzothiazole analogs () often target kinases or cancer pathways due to their planar aromatic systems, whereas thiophenes may favor antimicrobial roles .

The phenylacetamide side chain is shared with benzothiazole derivatives (), which may confer similar binding affinity to hydrophobic enzyme pockets .

Biological Activity: Thienyl-triazoles () show Gram-positive selectivity, whereas benzothiazoles () are more associated with eukaryotic targets. The target compound’s cyano and piperidine groups could modulate selectivity . None of the analogs exhibit antifungal activity, suggesting the target may also lack efficacy against Candida albicans .

Biological Activity

N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thienyl moiety, a phenylacetamide group, and a cyano substituent. Its molecular formula is C18_{18}H20_{20}N4_{4}OS, which contributes to its diverse biological interactions.

Research indicates that this compound may exhibit multiple mechanisms of action, particularly as an inhibitor of certain enzymes involved in cellular processes. The presence of the cyano group and piperidinocarbonyl moiety suggests potential interactions with various biological targets.

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit class II histone deacetylases (HDACs), which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased acetylation of histones, promoting gene expression related to neuroprotection .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated protective effects against oxidative stress in neuronal cells, suggesting that this compound may also confer neuroprotection .
  • Anticancer Activity : Some derivatives of thienyl compounds have shown promise in anticancer research, potentially through apoptosis induction in cancer cells and modulation of signaling pathways involved in cell proliferation .

Study 1: HDAC Inhibition and Neuroprotection

A study focused on phenoxazine derivatives found that structural modifications significantly influenced their ability to inhibit HDACs and protect neuronal cells from oxidative damage. The findings suggested that similar modifications in this compound could enhance its biological efficacy .

Study 2: Anticancer Properties

Research on thienyl-based compounds indicated their potential as anticancer agents. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines. The exact mechanism is thought to involve the modulation of apoptotic pathways and cell cycle regulation .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
This compoundPotential HDAC inhibitorHistone deacetylation
Phenoxazine DerivativeNeuroprotectiveOxidative stress reduction
Thienyl Compound AAnticancerApoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-CYANO-4-METHYL-5-(PIPERIDINOCARBONYL)-2-THIENYL]-2-PHENYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.